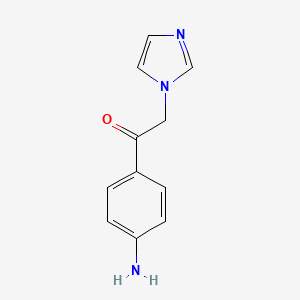
1-(4-Aminophenyl)-2-(1h-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon ist eine Verbindung, die sowohl eine Aminophenylgruppe als auch einen Imidazolring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon beinhaltet typischerweise die Reaktion von 4-Aminobenzaldehyd mit Imidazol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft milde Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen, die eine effiziente und konstante Produktion großer Mengen ermöglicht. Die Verwendung automatisierter Systeme und optimierter Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden, um gesättigte Imidazolderivate zu bilden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Nitroderivate der Verbindung.
Reduktion: Gesättigte Imidazolderivate.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als biochemische Sonde untersucht, da es mit biologischen Makromolekülen interagieren kann.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und antikrebserregender Aktivitäten, untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen koordinieren, während die Aminophenylgruppe Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden kann. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen .
Ähnliche Verbindungen:
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanon: Ähnliche Struktur, aber mit einer Nitrogruppe anstelle einer Aminogruppe.
1-(4-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanon: Enthält eine Hydroxygruppe anstelle einer Aminogruppe.
Einzigartigkeit: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanon ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminophenylgruppe als auch eines Imidazolrings, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone: Contains a hydroxy group instead of an amino group.
Uniqueness: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to the presence of both an aminophenyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H11N3O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7,12H2 |
InChI-Schlüssel |
QRMNVYHFJCGDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















